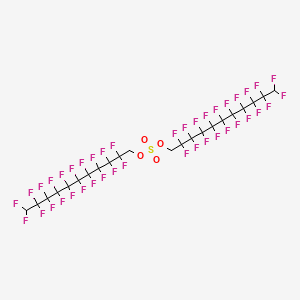

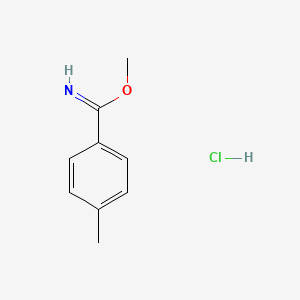

![molecular formula C14H9F3O3 B3041946 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid CAS No. 43029-72-7](/img/structure/B3041946.png)

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid

Übersicht

Beschreibung

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is a chemical compound with the molecular weight of 282.22 . It is also known by the IUPAC name 4-hydroxy-3’- (trifluoromethyl) [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid consists of a benzoic acid group attached to a phenyl group with a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position .Physical And Chemical Properties Analysis

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is a powder that is stored at room temperature . It has a melting point of 182-183°C .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid, also known as 4-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid:

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in creating anti-inflammatory and analgesic medications .

Catalysis

In the field of catalysis, 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is being studied for its ability to act as a ligand in metal-catalyzed reactions. Its structure allows it to stabilize metal complexes, which can improve the efficiency and selectivity of catalytic processes .

Material Science

This compound is also being investigated for its applications in material science. Its incorporation into polymers can enhance their thermal stability and mechanical properties. This makes it useful in the development of high-performance materials for various industrial applications .

Organic Synthesis

In organic synthesis, 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid serves as a valuable intermediate. Its functional groups allow for diverse chemical modifications, making it a versatile building block for synthesizing complex organic molecules .

Environmental Chemistry

Researchers are exploring the use of this compound in environmental chemistry, particularly in the development of sensors for detecting pollutants. Its chemical properties enable it to interact with various environmental contaminants, making it a potential component in sensitive and selective detection systems .

Biochemical Research

In biochemical research, this compound is being studied for its interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biochemical pathways and mechanisms .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that similar compounds can interact with various proteins and enzymes in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

For example, the presence of a trifluoromethyl group could influence the compound’s reactivity and interactions with other molecules .

Pharmacokinetics

The presence of a trifluoromethyl group and a carboxylic acid group could potentially influence these properties .

Result of Action

Similar compounds have been shown to have various effects, such as removing the n-terminal methionine from nascent proteins .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMKAROYJIWVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)

![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)

![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)

![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)